molecular formula C20H26N4O5S B3300619 N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 903253-62-3

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B3300619
CAS No.: 903253-62-3
M. Wt: 434.5 g/mol
InChI Key: RKKMBQZCOQDIME-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 4-methoxyphenyl group, a 4-methylpiperazine moiety, and a 4-nitrobenzenesulfonamide core. The 4-methoxyphenyl substituent is common in bioactive molecules, often modulating lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-22-11-13-23(14-12-22)20(16-3-7-18(29-2)8-4-16)15-21-30(27,28)19-9-5-17(6-10-19)24(25)26/h3-10,20-21H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKMBQZCOQDIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonamide group, a nitro group, and piperazine moieties. Its molecular formula is C21H29N3O4SC_{21}H_{29}N_{3}O_{4}S with a molecular weight of approximately 419.54 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor, anti-inflammatory, and antimicrobial effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. The structural components of the compound suggest it might inhibit key pathways involved in tumor growth. For example, derivatives with similar piperazine structures have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound's sulfonamide group is known for its anti-inflammatory properties. Research indicates that sulfonamides can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The presence of the nitro group is particularly noteworthy as nitro compounds are often associated with antibacterial activity due to their ability to disrupt bacterial DNA synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the methoxy and methylpiperazine groups significantly influences the pharmacological profile. Modifications to these groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study 1: Antitumor Efficacy

A study conducted on a series of piperazine derivatives revealed that modifications similar to those in this compound resulted in enhanced cytotoxicity against breast cancer cell lines. The study noted that compounds with a methoxy group at the para position exhibited higher potency compared to their unsubstituted counterparts.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies assessing the anti-inflammatory effects showed that sulfonamide derivatives could significantly reduce TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS). The results indicated that this compound could potentially modulate inflammatory responses through COX inhibition.

Case Study 3: Antimicrobial Activity

A comparative analysis of various sulfonamide compounds demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ MIC ValueReference
Compound AAntitumor5 µM
Compound BAnti-inflammatory10 µM
Compound CAntimicrobial32 µg/mL

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on ActivityNotes
Methoxy GroupIncreases solubilityEnhances bioavailability
Nitro GroupEnhances antibacterialDisrupts DNA synthesis
Piperazine MoietyImproves receptor bindingCritical for biological activity

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an antidepressant and anxiolytic agent due to the piperazine ring's structural similarity to known psychoactive compounds. Research indicates that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which are critical targets for antidepressant drugs.

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer therapy . The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.

Antimicrobial Activity

The sulfonamide functional group is historically associated with antimicrobial properties. Investigations into the compound's efficacy against various bacterial strains could provide insights into its potential use as an antibiotic or as part of a combination therapy.

Neuropharmacology

Given its structural features, the compound may also be explored for its effects on the central nervous system (CNS). Studies focusing on neuroprotective effects and cognitive enhancement are warranted due to the implications of piperazine derivatives in modulating neurotransmitter systems.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Antidepressant ActivityEnhanced serotonin receptor binding affinity observed in modified derivatives.
Anticancer EffectsInduction of apoptosis in cancer cell lines through ROS generation.
Antimicrobial EfficacyEffective against Gram-positive bacteria; potential for new antibiotic development.
Neuroprotective PropertiesImproved cognitive function in animal models; further studies needed.

Notable Research Insights

  • A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant binding to serotonin receptors, suggesting a pathway for developing new antidepressants .
  • In anticancer research, a derivative demonstrated cytotoxic effects on various cancer cell lines, prompting further investigation into its mechanisms of action .
  • Preliminary antimicrobial tests revealed activity against common pathogens, presenting opportunities for novel therapeutic strategies .
  • Neuropharmacological assessments showed promising results in enhancing memory retention in rodent models, indicating potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Benzenesulfonamide - 4-Nitro
- 4-Methylpiperazine
- 4-Methoxyphenyl
~478.5 (calculated) Hypothesized kinase inhibition potential; moderate solubility due to piperazine
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide Benzenesulfonamide - 2-Nitro
- 4-Methoxybenzyl
336.34 Crystallographic data available; used in sulfonamide reactivity studies
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide - 4-Methoxyphenyl 277.30 Bioactive; antimicrobial activity demonstrated
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Benzenesulfonamide - 4-Methyl
- Chiral center (99% stereopurity)
- Naphthalene group
~407.5 High stereochemical purity; used in chiral ligand design
Formoterol-related compound B Phenethylamine - 4-Methoxyphenyl
- Hydroxyethylamino
~392.4 Impurity in β-agonist pharmaceuticals; polar due to hydroxyl groups
Key Observations:
  • Nitro Group Position : The target compound’s 4-nitro substitution contrasts with 2-nitro in , which may alter electronic properties and binding interactions.
  • Piperazine vs. Benzyl Groups : The 4-methylpiperazine in the target compound enhances basicity and solubility compared to the 4-methoxybenzyl group in , which is more lipophilic.
  • Bioactivity : The 4-methoxyphenyl-benzenesulfonamide in shows antimicrobial activity, suggesting the target compound’s nitro group could modify potency or selectivity.

Functional Group Impact on Pharmacokinetics

  • 4-Nitro Group: Increases molecular weight and may reduce metabolic stability compared to amino or methoxy groups in .
  • 4-Methylpiperazine : Enhances aqueous solubility, contrasting with the lipophilic cyclohexyl groups in impurities like Imp. G(EP) () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide, and how are intermediates purified?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 4-methylpiperazine-ethyl intermediate via nucleophilic substitution between 4-methylpiperazine and a halogenated ethane derivative.
  • Step 2 : Coupling with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) and confirm intermediate structures via 1^1H NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

TechniquePurposeExample Parameters
HPLC Purity assessmentC18 column, 70:30 acetonitrile/water, 1 mL/min flow rate
1^1H/13^{13}C NMR Structural confirmationDMSO-d6 solvent, δ 7.8–8.2 ppm (aromatic protons)
HRMS Molecular weight verificationESI+ mode, m/z calculated for C20_{20}H25_{25}N4_4O4_4S: 441.1543
  • Advanced Confirmation : Single-crystal X-ray diffraction for absolute stereochemistry determination (e.g., space group P21_1/c) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group substitution) affect the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Strategy :

  • Replace the 4-nitro group with electron-withdrawing (e.g., -CF3_3) or electron-donating (e.g., -OCH3_3) substituents.
  • Compare binding affinity using radioligand displacement assays (e.g., serotonin receptor subtypes) .
    • Data Interpretation : Nitro groups enhance π-π stacking with aromatic residues in target proteins but may reduce solubility. Use molecular docking (e.g., AutoDock Vina) to validate interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).

  • Solution : Standardize assays using a fixed ATP concentration (e.g., 10 µM) and include positive controls (e.g., staurosporine) .
  • Orthogonal Validation : Confirm activity via surface plasmon resonance (SPR) to measure direct binding kinetics .

Q. How can computational methods predict metabolic stability and degradation pathways?

  • In Silico Tools :

  • Metabolism Prediction : Use Schrödinger’s MetaSite to identify likely cytochrome P450 oxidation sites (e.g., N-demethylation of the piperazine ring) .
  • Degradation Pathways : Simulate hydrolytic stability under acidic (pH 3) and basic (pH 9) conditions via DFT calculations (e.g., Gaussian 09) .

Q. What strategies optimize solubility without compromising target binding?

  • Approach :

  • Introduce polar groups (e.g., -OH, -SO3_3H) at non-critical positions.
  • Test solubility in PBS (pH 7.4) and DMSO using nephelometry .
  • Maintain lipophilicity (cLogP <3) to preserve membrane permeability .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Common Issues :

  • Impurities : Remove residual triethylamine by washing with 1M HCl .
  • Side Reactions : Protect the sulfonamide group with Boc during intermediate steps .

Q. What are the best practices for storing this compound to prevent degradation?

  • Storage Conditions :

  • Short-term : -20°C in anhydrous DMSO (1 mM stock).
  • Long-term : Lyophilize and store under argon at -80°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide
Reactant of Route 2
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide

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